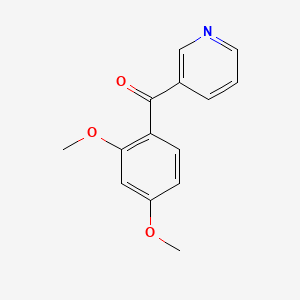

3-(2,4-Dimethoxybenzoyl)pyridine

Description

3-(2,4-Dimethoxybenzoyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 3-position with a 2,4-dimethoxybenzoyl group. This structure combines the electron-deficient pyridine moiety with a methoxy-decorated benzoyl group, influencing its electronic and steric properties. For example, oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol—a green chemistry approach—has been employed for synthesizing triazolopyridine derivatives (73% yield) . Additionally, coupling reactions involving dimethoxybenzoyl chlorides (e.g., 3,5-dimethoxybenzoyl chloride in ) highlight the role of acylation or esterification steps in constructing similar frameworks .

Triazolopyridines with methoxy-substituted aryl groups exhibit antibacterial, anti-inflammatory, and antiproliferative activities , suggesting that this compound may share analogous biological relevance. Its electron-rich benzoyl group could also make it a candidate for materials science, such as in liquid crystal design, as seen in 2,4-dimethoxybenzoate esters used in polar-nonpolar phase transitions .

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-11-5-6-12(13(8-11)18-2)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPELHYBBRVDGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxybenzoyl)pyridine typically involves the acylation of pyridine with 2,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as a catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, benzyl-substituted pyridines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 3-(2,4-dimethoxybenzoyl)pyridine exhibit promising antimicrobial properties. A study on related compounds demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents targeting multidrug resistance mechanisms . The structural features of these compounds allow them to interact with bacterial efflux pumps, which are often responsible for antibiotic resistance.

1.2 Cancer Treatment

The compound is also being investigated for its role in cancer treatment. It has been linked to the modulation of multidrug resistance (MDR) in cancer cells, enhancing the effectiveness of chemotherapeutic agents. Thieno[2,3-b]pyridine derivatives, closely related to this compound, have shown promise as MDR modulators by inhibiting key proteins such as P-glycoprotein and breast cancer resistance protein (BCRP) . This property is crucial for improving drug delivery and efficacy in chemotherapy.

1.3 Antitumor Activity

In studies focused on antitumor activity, compounds structurally similar to this compound have been identified as potential lead candidates for developing new anticancer therapies. Their ability to inhibit specific kinases and other molecular targets involved in tumor growth has been documented, suggesting a pathway for future drug development aimed at various cancers .

Material Science Applications

2.1 Catalytic Properties

Recent advancements in material chemistry have shown that pyridine derivatives can serve as key intermediates in the synthesis of novel materials. For example, pyrazolo[3,4-b]pyridine compounds have been utilized in the production of organic light-emitting diodes (OLEDs) and semiconductors due to their unique electronic properties . The incorporation of this compound into these materials could enhance their performance.

2.2 Organic Synthesis

The compound's structure makes it a valuable building block in organic synthesis. Its reactivity can be harnessed to create more complex molecular architectures through various coupling reactions . This versatility is particularly beneficial in developing new pharmaceuticals and agrochemicals.

Case Studies

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxybenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites or altering the conformation of the target molecules, thereby affecting their function.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and number of methoxy groups significantly influence electronic properties and reactivity:

- 3-(2,4-Dimethoxybenzoyl)pyridine: The 2,4-dimethoxy arrangement on the benzoyl group provides electron-donating effects, enhancing resonance stabilization. This may increase solubility in polar solvents compared to non-substituted analogs.

- The pKa of 2,6-dimethoxybenzoic acid (3.44) suggests moderate acidity, which could influence hydrogen-bonding interactions in derivatives.

- 3,5-Dimethoxybenzoyl derivatives: Symmetric substitution (3,5-dimethoxy) maximizes electron donation, often improving stability in oxidative conditions. Such derivatives are used in pharmaceutical intermediates, as seen in ’s synthesis of amino-pyrimidine hybrids .

Key Insight : The 2,4-dimethoxy configuration balances steric accessibility and electronic modulation, making it versatile for further functionalization.

Physicochemical Properties

*Estimated from (3,4-dimethoxy)phenylacetic acid (pKa 4.33) .

Key Insight : The 2,4-dimethoxy group likely confers intermediate acidity and solubility compared to symmetric or sterically hindered analogs.

Biological Activity

3-(2,4-Dimethoxybenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a 2,4-dimethoxybenzoyl group. The synthesis typically involves acylation reactions, often employing Friedel-Crafts methods or palladium-catalyzed cross-coupling techniques.

Synthetic Routes

- Friedel-Crafts Acylation : Involves the reaction of pyridine with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

- Palladium-Catalyzed Coupling : Utilizes palladium catalysts to facilitate the reaction between pyridine derivatives and aryl halides.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Recent research indicates that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyridine have shown inhibitory effects against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Moderate to high | |

| Similar Pyridine Derivatives | Strong against S. aureus |

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In vitro assays revealed that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value indicating potent activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Interaction with key enzymes in metabolic pathways.

- Receptor Modulation : Binding to specific receptors that regulate cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzoyl or pyridine moieties can enhance potency or selectivity for particular biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Alteration of methoxy groups | Variation in antimicrobial efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.